N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2,4-dichlorophenoxy)propanamide
Description
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2,4-dichlorophenoxy)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated pyridine ring, a dichlorophenoxy group, and a carbonothioyl linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2N3O2S/c1-8-11(17)4-6-14(20-8)21-16(25)22-15(23)9(2)24-13-5-3-10(18)7-12(13)19/h3-7,9H,1-2H3,(H2,20,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGHHGJQSKZODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2,4-dichlorophenoxy)propanamide typically involves multiple steps, starting with the preparation of the 5-bromo-6-methyl-2-pyridinylamine precursor. This precursor can be synthesized by heating 2-chloro-6-methylpyridine with bromotrimethylsilane . The next step involves the formation of the carbonothioyl linkage, which can be achieved by reacting the amine with carbon disulfide and an appropriate activating agent. Finally, the dichlorophenoxy group is introduced through a nucleophilic substitution reaction with 2,4-dichlorophenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2,4-dichlorophenoxy)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets. The brominated pyridine ring and dichlorophenoxy group allow the compound to bind to enzymes and proteins, potentially inhibiting their activity. The carbonothioyl linkage may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Bromo-6-methyl-2-pyridinyl)carbamothioyl]-2-(2-methylphenoxy)acetamide
- 2-Acetylamino-5-bromo-6-methylpyridine
Uniqueness
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2,4-dichlorophenoxy)propanamide is unique due to its combination of a brominated pyridine ring, a dichlorophenoxy group, and a carbonothioyl linkage. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
